molecular formula C23H20N4O2 B009667 Disperse Yellow 7 methacrylate CAS No. 480425-25-0

Disperse Yellow 7 methacrylate

Cat. No.: B009667
CAS No.: 480425-25-0
M. Wt: 384.4 g/mol
InChI Key: NLSOMFRHHRRNDW-UHFFFAOYSA-N
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Description

Disperse Yellow 7 methacrylate, also known as DY7M, is a synthetic organic compound that belongs to the family of azo dyes. It is commonly used in the textile industry for coloring polyester and other synthetic fibers. DY7M is also used in scientific research for various applications.

Scientific Research Applications

  • Polymer Production and Microstructure : Disperse Red 1 and methyl methacrylate, closely related to Disperse Yellow 7 methacrylate, are used in producing polymers with diverse structural properties (Xie, Natansohn, & Rochon, 1994).

  • Nonlinear Optical Properties : Disperse Yellow 7 (DY-7) doped in polymethyl methacrylate methacrylic acid (PMMA-MA) exhibits nonlinear optical phase conjugation properties, which are crucial in photonics and optical device fabrication (Aithal, Aithal, & Bhat, 2015).

  • Pigment Dispersion : Acrylic copolymers with 1,3-diamine pendants containing Disperse Yellow 7 effectively homogenize yellow pigments, leading to dispersions with high transmittance and small average size (Chen et al., 2009).

  • Guest-Host Azo-Dye Polymer Films : DY7 is utilized as a second-order nonlinear optical active chromophore in guest-host azo-dye polymer films (Jing, 2004).

  • Stability and Rheological Properties : Polymethyl methacrylate based acrylamide copolymers (PMBAs) that include Disperse Yellow 7 are effective in dispersing yellow iron oxides in organic media, enhancing colloidal stability and reducing viscosity (Caizhen et al., 2017).

  • Photochromic Systems and Molecular Electronics : Derivatives of Disperse Yellow 7 are synthesized for use in azo-based materials suitable for photochromic systems and molecular electronics applications (Darabut, Purikova, & Lobko, 2020).

  • Waterless Textile Dyeing : The solubility of Disperse Yellow 7 in supercritical carbon dioxide makes it a candidate for waterless textile dyeing processes (Guzel† & Akgerman, 1999).

  • Optical Limiting and Photonic Devices : DY-7 doped in PMMA-MA polymer matrix shows promise for optical limiting due to its nonlinear optical properties, particularly for fabricating photonics devices (Aithal, Aithal, & Bhat, 2016).

Safety and Hazards

Disperse Yellow 7 methacrylate is classified as a skin irritant (Category 2), eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is recommended to avoid breathing dust, fume, gas, mist, or vapor. Adequate ventilation is necessary when handling this compound. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

Disperse Yellow 7 methacrylate is a photonic and optical material . Its primary targets are light-sensitive systems where it interacts with photons to produce a response. It’s used in the field of optoelectronics, which involves the use of light to transmit information.

Mode of Action

The compound absorbs light at a specific wavelength (364 nm ), which triggers a series of reactions. The absorbed light energy can cause the compound to transition from a ground state to an excited state. This energy can then be released in various forms, such as fluorescence or phosphorescence, or it can trigger chemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its light-absorbing properties. When used in optoelectronic devices, it can help in the transmission and processing of optical signals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect its light-absorbing properties, as indicated by its specific melting point of 132.7-135.8 °C . Moreover, its storage conditions can also impact its stability and performance .

Properties

IUPAC Name

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOMFRHHRRNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393158
Record name Disperse Yellow 7 methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-25-0
Record name Disperse Yellow 7 methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Yellow 7 methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Disperse Yellow 7 methacrylate suitable for applications like optical switching and information storage?

A: this compound incorporates an azobenzene chromophore within its structure [, ]. This chromophore undergoes a reversible isomerization process upon exposure to light, specifically n-π and π-π transitions induced by excitation at 365 nm []. This light-induced change in the molecule's configuration can be harnessed for applications requiring dynamic optical properties, such as optical switching or information storage.

Q2: How does the incorporation of this compound influence the properties of polymers?

A: this compound, when copolymerized with other monomers like N-isopropyl acrylamide, imparts both photoactive and thermoresponsive characteristics to the resulting polymers []. For instance, the copolymer exhibits a lower critical solution temperature (LCST) due to the N-isopropyl acrylamide component, allowing for temperature-dependent solubility changes []. Additionally, the this compound component introduces photoresponsive behavior, allowing for light-controlled modulation of properties like polarization conversion [].

Q3: Can you explain the significance of surface relief in polarization holograms containing this compound?

A: In polarization holograms, incorporating this compound into the polymer matrix allows for the creation of surface relief structures alongside anisotropic phase modulation []. This surface relief depth significantly impacts the polarization state of diffracted light, enabling asymmetric polarization conversion between different diffraction orders []. This control over polarization is crucial for applications requiring specific light manipulation, such as advanced optical components and devices.

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